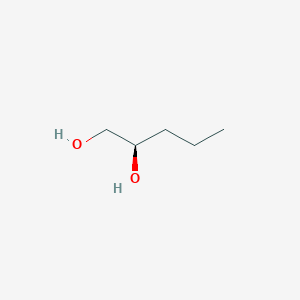

(R)-1,2-Pentanediol

Descripción general

Descripción

(R)-1,2-Pentanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.14758. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-1,2-Pentanediol, a chiral diol, has garnered attention in various fields due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, focusing on its synthesis, catalytic processes, and potential therapeutic implications.

This compound is a five-carbon chain diol characterized by two hydroxyl groups on adjacent carbon atoms. Its synthesis has been explored through various catalytic methods, primarily involving the hydrogenolysis of furfural or furfuryl alcohol using different metal catalysts. Notably, the use of rhodium (Rh) supported on octahedral molecular sieves (OMS-2) has shown promising results in achieving high yields and selectivity for this compound under mild conditions .

Table 1: Catalysts Used for the Synthesis of this compound

| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 1% Rh/OMS-2 | 140 °C, 60 bar H₂ | 46 | High |

| Ru/PVP | 150 °C, 15 bar H₂ | 42 | Moderate |

| Pd/C | Various | Variable | Variable |

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications as a preservative or antimicrobial agent in food and pharmaceutical industries. The mechanism appears to involve disruption of microbial cell membranes .

Potential Therapeutic Applications

Research has also explored the potential of this compound as a building block in drug synthesis. It has been implicated in the development of compounds targeting various biological pathways, including those related to neurodegenerative diseases and cancer. For instance, derivatives of this compound have shown promise as inhibitors of g-secretase, an enzyme involved in Alzheimer’s disease pathology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% w/v. The study concluded that this compound could serve as a natural preservative in food formulations.

Case Study 2: Synthesis of Bioactive Compounds

Another investigation focused on the use of this compound in synthesizing bioactive compounds. Researchers synthesized a series of derivatives that demonstrated activity against cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis in HeLa cells, showing promising results that warrant further exploration .

Aplicaciones Científicas De Investigación

Chemical Synthesis

(R)-1,2-Pentanediol is primarily synthesized through hydrogenolysis of biomass-derived furfural and furfuryl alcohol, which are abundant renewable resources. The following table summarizes various catalysts and their efficiencies in producing this compound:

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity to this compound (%) |

|---|---|---|---|

| Rh/OMS-2 | 160 °C, 30 atm H₂, 8 h | ~100 | 87 |

| Ru/MgO | 463 K, 1 h | - | 42 |

| Cu-LaCoO3 | Varies | - | - |

| Pd/C | Various solvents | - | ~66 |

- Hydrogenolysis Processes : Recent studies have demonstrated the efficiency of different catalysts in the hydrogenolysis of furfural to produce this compound. For instance, a study using a rhodium-supported catalyst achieved nearly complete conversion of furfural with high selectivity for this compound under mild conditions .

- One-Pot Synthesis : A novel one-pot method was developed for synthesizing this compound from n-pentene under low-temperature conditions. This method highlights the potential for efficient production while minimizing energy consumption .

Pharmaceutical Applications

This compound has been researched for its potential in drug formulation and as an excipient. Its properties allow it to act as a stabilizer and solvent in pharmaceutical preparations. For example:

- Drug Delivery Systems : Research indicates that this compound can enhance the solubility and bioavailability of certain drugs when used in formulations . Its ability to form inclusion complexes with various drug molecules is being explored to improve therapeutic efficacy.

Solvent Properties

The compound serves as an effective solvent in various chemical reactions due to its polar nature and ability to dissolve both polar and nonpolar compounds. This property is particularly useful in:

- Green Chemistry : The utilization of this compound as a solvent aligns with green chemistry principles by offering a biodegradable alternative to traditional solvents . Its application in catalytic processes reduces the environmental impact associated with chemical manufacturing.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Catalytic Hydrogenation : In a study examining the hydrogenation of furfuryl alcohol using various metal catalysts, this compound was produced with selectivity rates varying based on the catalyst used. The most effective catalysts were those that provided optimal reaction conditions without excessive energy input .

- Synthesis Optimization : Research focused on optimizing synthesis routes for this compound has led to improved yields and reduced reaction times. For instance, using specific metal oxides as supports significantly enhanced catalytic performance .

Propiedades

IUPAC Name |

(2R)-pentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315395 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108340-61-0 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108340-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can microorganisms be used to obtain enantiomerically pure (S)-1,2-pentanediol from a racemic mixture?

A1: Yes, the research by Matsuyama et al. [] demonstrates the possibility of using microbial stereoinversion to obtain enantiomerically pure (S)-1,2-pentanediol. They found that Candida parapsilosis selectively converts the (R)-enantiomer of 1,2-pentanediol to the (S)-enantiomer, leaving the (S)-1,2-pentanediol untouched. This process occurs through a two-step oxidation-reduction mechanism involving an (R)-specific alcohol dehydrogenase and an (S)-specific 2-keto-1-alcohol reductase. [] This approach offers a promising biocatalytic route for producing optically active 1,2-diols.

Q2: Are there any known microbial enzymes capable of enantioselectively hydrolyzing racemic epoxides to produce specific enantiomers of 1,2-diols?

A2: Yes, research by Li et al. [] identified a novel epoxide hydrolase (EH) from Streptomyces fradiae, named SfEH1. When expressed in Escherichia coli, this enzyme exhibited enantioconvergent hydrolysis activity towards racemic 1,2-epoxypentane. This means it preferentially hydrolyzes the (S)-enantiomer of the epoxide while simultaneously converting the (R)-enantiomer to the (S)-enantiomer, ultimately leading to a high yield of (R)-1,2-pentanediol with excellent enantiomeric excess (eep). [] This discovery highlights the potential of exploring microbial diversity for discovering novel biocatalysts with valuable applications in chiral synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.